molecular formula C18H21NO3 B5773953 2-(2,5-dimethylphenoxy)-N-(2-methoxy-5-methylphenyl)acetamide

2-(2,5-dimethylphenoxy)-N-(2-methoxy-5-methylphenyl)acetamide

Cat. No. B5773953
M. Wt: 299.4 g/mol
InChI Key: VMBSLVRCHMLWLR-UHFFFAOYSA-N
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Description

Synthesis Analysis

Synthesis processes for related compounds involve multi-step reactions including acylation, methylation, and formation of heterocyclic structures. For example, the synthesis of closely related acetamide derivatives has been demonstrated through the combination of different organic acids and esters, showcasing the versatility and complexity of synthetic routes available for such compounds (Rehman et al., 2013).

Molecular Structure Analysis

The molecular structure of acetamide derivatives can be extensively analyzed through spectroscopic methods such as NMR, IR, and mass spectrometry, in addition to X-ray crystallography for precise spatial arrangement. These techniques provide detailed insights into the bonding, functional groups, and overall molecular conformation, essential for understanding the chemical behavior of the compound (Sharma et al., 2018).

Chemical Reactions and Properties

Acetamide derivatives participate in various chemical reactions, including silylation, mercaptolysis, and reactions with methyl(organyl)dichlorosilanes, leading to the formation of heterocycles and other complex structures. These reactions are crucial for modifying the compound's properties for specific applications (Lazareva et al., 2017).

Physical Properties Analysis

The physical properties, including solubility, melting point, and crystalline structure, are influenced by the molecular configuration and intermolecular forces present in the compound. Analysis through techniques such as crystallography provides valuable data on the compound's phase behavior and stability (Lv et al., 2009).

properties

IUPAC Name

2-(2,5-dimethylphenoxy)-N-(2-methoxy-5-methylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO3/c1-12-6-8-16(21-4)15(9-12)19-18(20)11-22-17-10-13(2)5-7-14(17)3/h5-10H,11H2,1-4H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMBSLVRCHMLWLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC(=O)COC2=C(C=CC(=C2)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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